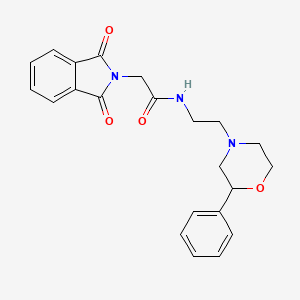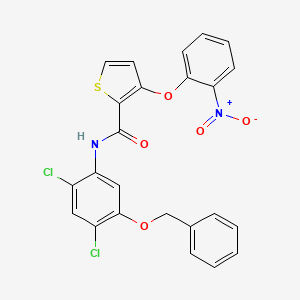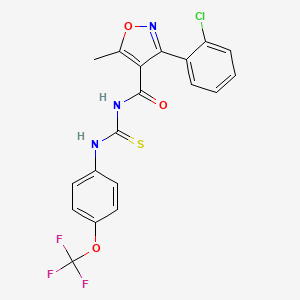
1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
The compound 1-(3-(2-Chlorophenyl)-5-methylisoxazol-4-ylcarbonyl)-3-(4-(trifluoromethoxy)phenyl)thiourea, similar to the thiourea derivatives studied, can be synthesized and characterized using various spectroscopic techniques. For instance, thiourea derivatives have been synthesized and characterized by IR, 1H and 13C NMR, and X-ray diffraction, showing specific stretching vibrations and molecular configurations indicative of their structural properties (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be determined using single crystal X-ray diffraction. These structures often exhibit intramolecular hydrogen bonding, which is crucial for their stability and reactivity. The detailed analysis of these structures provides insight into the spatial arrangement of atoms and the electronic environment, which are vital for understanding the compound's reactivity and potential applications (Saeed et al., 2017).
Enzyme Inhibition and Sensing Applications
Enzyme Inhibition
Certain thiourea derivatives exhibit significant enzyme inhibition properties, making them potential candidates for therapeutic applications. For example, some compounds have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This activity suggests potential uses in treating diseases related to neurotransmitter imbalance, such as Alzheimer's (Rahman et al., 2021).
Sensing Probes for Metal Ions
Thiourea derivatives can also function as sensing probes for detecting metal ions, such as mercury, which is a highly toxic environmental pollutant. The ability of these compounds to selectively bind and sense mercury ions could be harnessed in developing sensitive and selective detection systems for environmental monitoring (Rahman et al., 2021).
Antimicrobial and Antifungal Activities
Antimicrobial Activities
The antimicrobial properties of thiourea derivatives are noteworthy, with some compounds showing significant activity against various bacterial strains. These findings highlight the potential of such compounds in developing new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria (B'Bhatt & Sharma, 2017).
Antifungal Properties
Besides antibacterial activity, thiourea derivatives also exhibit antifungal effects. This broad spectrum of antimicrobial activity further underscores the potential of these compounds in pharmaceutical applications, particularly in developing treatments for fungal infections (B'Bhatt & Sharma, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c1-10-15(16(26-29-10)13-4-2-3-5-14(13)20)17(27)25-18(30)24-11-6-8-12(9-7-11)28-19(21,22)23/h2-9H,1H3,(H2,24,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJYJTAJPWLCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

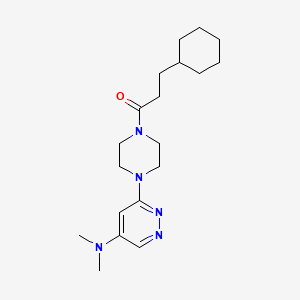
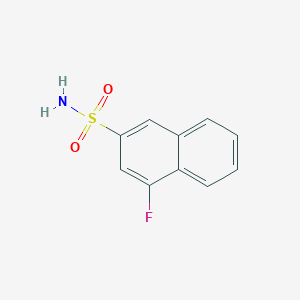
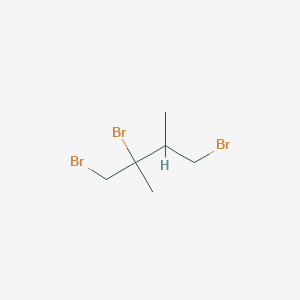


![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)
